Nebicapone is under investigation in clinical trial NCT03097211 (Effect of BIA 6-512 at Steady-state on the Levodopa Pharmacokinetics With a Single-dose of Levodopa/Benserazide 200/50 mg or With a Single-dose of Levodopa/Benserazide 200/50 mg Plus a Single-dose of Nebicapone 150 mg).
Related Compounds
3-O-Nebicapone-glucuronide (BIA 3-476)
Compound Description: BIA 3-476 is the major metabolite of Nebicapone in humans, formed through 3-O-glucuronidation. [] It is a key component of Nebicapone's pharmacokinetic profile and is primarily eliminated in urine. []
Relevance: BIA 3-476, being the primary metabolite of Nebicapone, provides crucial information regarding its metabolism and excretion pathways. [] This metabolite helps understand Nebicapone's duration of action and potential drug interactions. The presence of the glucuronide group significantly alters its physicochemical properties compared to Nebicapone.
3-O-Methyl-Nebicapone (BIA 3-270)
Compound Description: BIA 3-270 is a metabolite of Nebicapone formed via 3-O-methylation. [] It appears in lower concentrations compared to BIA 3-476 and has a longer half-life, becoming the predominant circulating moiety in later phases. []
Entacapone
Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor clinically used as an adjunct therapy with Levodopa in Parkinson's disease treatment. [, ] It helps manage motor fluctuations by extending Levodopa's duration of action. []
Relevance: Entacapone serves as a crucial comparator to Nebicapone in evaluating its efficacy, potency, and pharmacokinetic profile as a COMT inhibitor. [, ] Both drugs share a similar mechanism of action but might have differing pharmacological profiles, influencing their clinical use.
Tolcapone
Compound Description: Similar to Entacapone, Tolcapone is a COMT inhibitor used in Parkinson's disease to manage motor fluctuations by augmenting Levodopa therapy. [, ] It demonstrates higher efficacy compared to Entacapone but carries a risk of hepatotoxicity, limiting its clinical use. []
Relevance: Tolcapone offers another critical comparison point for Nebicapone in terms of efficacy, safety, and potential benefits over existing COMT inhibitors. [, ] The development of Nebicapone aims to address limitations associated with Tolcapone, such as its safety profile, while maintaining or improving its efficacy.
Relevance: Levodopa is central to the therapeutic context of Nebicapone. [] As a COMT inhibitor, Nebicapone aims to enhance and prolong Levodopa's action by preventing its peripheral degradation, thus improving motor control in Parkinson's disease patients.
Carbidopa
Compound Description: Carbidopa is an aromatic L-amino acid decarboxylase inhibitor frequently co-administered with Levodopa. [, ] It prevents Levodopa's premature conversion to dopamine outside the brain, reducing side effects and enhancing its availability to the brain.
Relevance: Carbidopa, in conjunction with Levodopa, establishes the standard treatment regimen for Parkinson's disease, upon which adjunct therapies like Nebicapone are added. [, ] Understanding the pharmacokinetic and pharmacodynamic interactions between Nebicapone and Carbidopa is crucial for optimizing Levodopa therapy.
Benserazide
Compound Description: Benserazide, similar to Carbidopa, acts as an aromatic L-amino acid decarboxylase inhibitor. [, ] It's co-administered with Levodopa to prevent peripheral dopamine production and enhance Levodopa's central nervous system penetration.
Relevance: Benserazide presents an alternative to Carbidopa for Levodopa combination therapy in Parkinson's disease. [, ] The research aims to elucidate if Nebicapone's interaction profile differs when administered alongside Levodopa/Benserazide compared to Levodopa/Carbidopa.
Epinephrine
Compound Description: Epinephrine is a neurotransmitter and hormone that can be metabolized by COMT. [] It is used as a probe substrate in in vitro assays to assess COMT activity.
Relevance: Epinephrine, when used as a substrate in COMT activity assays, helps determine and compare the inhibitory potency of Nebicapone and other COMT inhibitors like Entacapone. [] This comparison aids in understanding their relative effectiveness in blocking COMT activity.
Metanephrine
Compound Description: Metanephrine is the O-methylated product of Epinephrine, generated through the action of COMT. [] Measuring Metanephrine formation serves as an indicator of COMT activity.
Relevance: In the context of Nebicapone research, Metanephrine is used as a marker for COMT activity. [] By quantifying its formation in the presence and absence of Nebicapone, researchers can assess Nebicapone's effectiveness in inhibiting COMT.
Source and Classification
Nebicapone belongs to a class of drugs known as COMT inhibitors, which are utilized to manage motor fluctuations in Parkinson's disease. It was first synthesized in the early 2000s and has undergone various clinical trials to assess its pharmacokinetic and pharmacodynamic properties . The compound is currently under clinical evaluation, with a focus on its efficacy and safety profile compared to other COMT inhibitors like entacapone and tolcapone.
Synthesis Analysis
The synthesis of Nebicapone involves several key steps:
Starting Materials: The synthesis begins with the preparation of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone.
Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity.
Reagents: Specific reagents such as nitro compounds are used to introduce the nitro group essential for the compound's inhibitory activity against COMT.
Purification: Post-synthesis, Nebicapone is purified using techniques such as recrystallization or chromatography to remove any unreacted materials or by-products.
The detailed synthesis pathway often includes various reaction intermediates that must be carefully monitored for successful completion .
Molecular Structure Analysis
Nebicapone's molecular structure can be represented by its SMILES notation: OC1=C(O)C(=CC(=C1)C(=O)CC2=CC=CC=C2)[N+]([O-])=O. This structure reveals several important features:
Functional Groups: The presence of hydroxyl (-OH) groups, a nitro group (-NO2), and a ketone (C=O) indicates its potential reactivity and interaction with biological targets.
Chirality: Nebicapone is achiral, meaning it does not possess stereocenters, which simplifies its synthesis and characterization.
Aromatic Rings: The compound contains multiple aromatic rings that contribute to its binding affinity for the COMT enzyme .
Chemical Reactions Analysis
Nebicapone primarily participates in reactions involving the inhibition of catechol-O-methyltransferase. The mechanism by which it inhibits this enzyme involves:
Competitive Inhibition: Nebicapone competes with catechol substrates for binding at the active site of COMT.
Binding Affinity: The compound exhibits a low inhibition constant (K_i) value of approximately 0.19 nM, indicating strong binding affinity .
In vitro studies have demonstrated that Nebicapone effectively inhibits COMT activity in various biological systems, including rat liver and human erythrocytes .
Mechanism of Action
The mechanism of action for Nebicapone involves the following steps:
Binding to COMT: Upon administration, Nebicapone binds reversibly to the active site of catechol-O-methyltransferase.
Substrate Interaction: This binding prevents the normal substrate (like levodopa) from being methylated, thus reducing its metabolism into inactive forms.
Increased Dopamine Availability: By inhibiting COMT, Nebicapone increases the availability of levodopa for conversion into dopamine in the central nervous system, enhancing therapeutic effects in Parkinson's disease patients .
Physical and Chemical Properties Analysis
Nebicapone exhibits several notable physical and chemical properties:
Molecular Weight: 273.2408 g/mol
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Solubility: Nebicapone is soluble in organic solvents but may have limited solubility in water.
Stability: The compound is stable under recommended storage conditions but may degrade when exposed to extreme pH or temperature .
Applications
Nebicapone is primarily applied in the treatment of Parkinson's disease as an adjunct therapy to enhance the effects of levodopa. Its role as a COMT inhibitor allows for:
Improved Motor Function: By prolonging the action of levodopa, it helps manage symptoms associated with motor fluctuations.
Clinical Trials: Ongoing research continues to explore its efficacy compared to existing therapies, focusing on patient outcomes related to motor control and side effects .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nesbuvir has been investigated for the treatment of Hepatitis C. Nesbuvir is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). Nesbuvir binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication.
A Rho kinase inhibitor with norepinephrine transport inhibitory activity that reduces production of aqueous As of December 18, 2017 the FDA approved Aerie Pharmaceutical's Rhopressa (netarsudil ophthalmic solution) 0.02% for the indication of reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Acting as both a rho kinase inhibitor and a norepinephrine transport inhibitor, Netarsudil is a novel glaucoma medication in that it specifically targets the conventional trabecular pathway of aqueous humour outflow to act as an inhibitor to the rho kinase and norepinephrine transporters found there as opposed to affecting protaglandin F2-alpha analog like mechanisms in the unconventional uveoscleral pathway that many other glaucoma medications demonstrate. Netarsudil is a Rho Kinase Inhibitor. The mechanism of action of netarsudil is as a Rho Kinase Inhibitor. Netarsudil is an amino-isoquinoline amide and inhibitor of Rho kinase (ROCK) and norepinephrine transporter (NET), with potential intraocular pressure (IOP)-lowering activity. Upon ocular administration, netarsudil inhibits ROCK and the Rho pathway, increases aqueous humor (AH) outflow via the trabecular pathway, and lowers IOP. In addition, netarsudil may lower IOP by decreasing episcleral venous pressure and decreasing the production of aqueous humor through inhibition of NET. See also: Netarsudil Mesylate (active moiety of).
Netazepide has been used in trials studying the prevention and treatment of Dyspepsia, Hypergastrinaemia, Barrett's Esophagus, ECL-cell Hyperplasia, and Rebound Hyperacidity, among others. Netazepide is an orally active, benzodiazepine type, selective cholecystokinin B receptor (CCKBR; CCK2R; gastrin receptor) antagonist with potential gastric acid reducing and antiproliferative activity. Upon administration, netazepide, selectively binds to and blocks the CCKBR, thereby preventing the binding of gastrin and cholecystokinin. This may prevent gastric neuroendocrine enterochromaffin-like (ECL) cell-induced secretion of histamine, ultimately preventing gastric acid secretion from adjacent parietal cells. In addition, YF476 may inhibit ECL cell proliferation and ECL-derived gastric carcinoids.
N-Ethyl-3-piperidyl benzilate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.